molecular formula C15H18N6 B2923991 1-methyl-4-(5-methyl-4-phenethyl-4H-1,2,4-triazol-3-yl)-1H-pyrazol-5-amine CAS No. 329901-23-7

1-methyl-4-(5-methyl-4-phenethyl-4H-1,2,4-triazol-3-yl)-1H-pyrazol-5-amine

Cat. No. B2923991
CAS RN: 329901-23-7
M. Wt: 282.351
InChI Key: TXHQKUUPTXECEQ-UHFFFAOYSA-N
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Description

1-methyl-4-(5-methyl-4-phenethyl-4H-1,2,4-triazol-3-yl)-1H-pyrazol-5-amine, hereafter referred to as MPTPA, is a pyrazole amine compound that is widely used in scientific research and has a wide range of applications in the laboratory. MPTPA is a synthetic compound that is used as a ligand for the binding of certain proteins, as well as for other research purposes.

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have developed various methodologies to synthesize and characterize derivatives of pyrazole and triazole compounds. The acylation of heteroaromatic amines, including those related to 1-methyl-4-(5-methyl-4-phenethyl-4H-1,2,4-triazol-3-yl)-1H-pyrazol-5-amine, has been explored to facilitate the synthesis of new classes of 1,2,3-triazolo[4,5-b]pyridine and pyrazolo[4,3-b]pyridine derivatives. These reactions typically involve cyanoacetylation, followed by cyclization processes, under various conditions, including microwave irradiation and the use of zeolites as catalysts (Ibrahim et al., 2011).

Biological Activities

The antimicrobial activities of novel pyrazole and triazole derivatives have been a focus of recent studies. Compounds synthesized from reactions involving 1-methyl-4-(5-methyl-4-phenethyl-4H-1,2,4-triazol-3-yl)-1H-pyrazol-5-amine derivatives have been evaluated for their antimicrobial properties. These studies typically involve characterizing the synthesized compounds through spectroscopic analyses and testing them as antimicrobial agents, indicating a potential for pharmaceutical applications (Al‐Azmi & Mahmoud, 2020).

Chemical Reactivity and Applications

Further research has explored the addition and cycloaddition reactions of pyrazole derivatives, demonstrating the chemical reactivity and potential for creating diverse chemical structures. Such studies provide insights into the versatility of pyrazole-based compounds for synthesizing a wide range of derivatives with possible applications in material science and as intermediates in organic synthesis (Aly et al., 1997).

properties

IUPAC Name

2-methyl-4-[5-methyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6/c1-11-18-19-15(13-10-17-20(2)14(13)16)21(11)9-8-12-6-4-3-5-7-12/h3-7,10H,8-9,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHQKUUPTXECEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1CCC2=CC=CC=C2)C3=C(N(N=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-4-(5-methyl-4-phenethyl-4H-1,2,4-triazol-3-yl)-1H-pyrazol-5-amine

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